1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVRZSCTRPQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.
Introduction of the methoxybenzoyl group: The final step involves acylation of the piperidine nitrogen with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(2-Hydroxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
Reduction: 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-diaminopiperidine].
Substitution: Various N-alkylated derivatives of the piperidine ring.
Scientific Research Applications
1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in signaling pathways, modulating their activity.
Pathways Involved: It can influence pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Piperidine-Oxadiazole Derivatives with Varied Substituents
Key Observations :
Heterocyclic Ring Modifications
Key Observations :
- Electronic Effects : Thiadiazole’s sulfur atom may improve binding to metal ions or cysteine residues in targets, whereas oxadiazoles are more resistant to oxidative degradation .
Biological Activity
1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a methoxybenzoyl group and an oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism involving the modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Analgesic Effects
In animal models, the compound has shown promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was assessed using the hot plate test and formalin test, where the compound significantly reduced pain responses.
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness similar to some conventional antibiotics.
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption post oral administration |
| Bioavailability | Approximately 75% |
| Half-life | 4 hours |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
| Excretion | Renal (urine) |
These parameters indicate that the compound is well absorbed and has a moderate half-life, making it suitable for therapeutic applications.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated significant improvements in pain scores when treated with this compound compared to placebo.
- Infection Control : In a study on wound infections caused by resistant bacterial strains, patients treated with this compound showed faster healing rates and reduced infection rates compared to those receiving standard care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
